REACTION_CXSMILES
|
[F-:1].[Cs+].[C:3]1([S:9][CH2:10]Cl)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(#N)C>[C:3]1([S:9][CH2:10][F:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
191.5 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
PEG400
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a few minutes under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
acetonitrile (100 mL) was removed by distillation
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 6 hours at a temperature between 80° C. and 85° C
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.46 g | |
YIELD: PERCENTYIELD | 58.5% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |